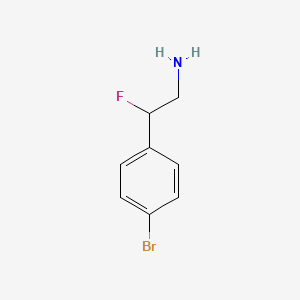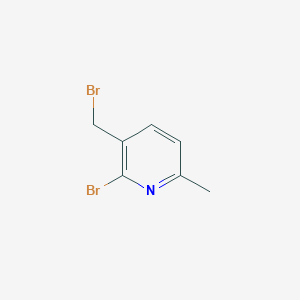
2-Bromo-3-(bromomethyl)-6-methylpyridine
説明
“2-Bromo-3-(bromomethyl)-6-methylpyridine” is a brominated derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecule consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromine atom at the 2-position, a bromomethyl group at the 3-position, and a methyl group at the 6-position .Chemical Reactions Analysis
As a brominated compound, “2-Bromo-3-(bromomethyl)-6-methylpyridine” would be expected to undergo reactions typical of alkyl halides. These could include nucleophilic substitution or elimination reactions .科学的研究の応用
Ligand Synthesis and Complexation
2-Bromo-3-(bromomethyl)-6-methylpyridine is a pivotal building block in the synthesis of various ligands. Charbonnière et al. (2001) described its use in creating mono-, bis-, and tris-tridentate ligands, particularly suited for complexing with lanthanide(III) cations, starting from 5′-methyl-6-bromo-2,2′-bipyridine (Charbonnière, Weibel, & Ziessel, 2001). This showcases its role in developing multifunctional ligands for potential applications in coordination chemistry.
Synthesis of Polydendate Ligands
Charbonnière et al. (2002) also explored the synthesis of flexible polydendate ligands bearing 5′-Substituted-6-carboxylic-2,2′-bipyridine subunits, using 6-bromo-5'-bromomethyl-2,2'-bipyridine. This demonstrated the compound's versatility in preparing multifunctionalized bipyridine ligands (Charbonnière, Weibel, & Ziessel, 2002).
Pharmaceutical and Chemical Intermediates
Xu Liang (2010) highlighted the use of derivatives of 2-Bromo-3-(bromomethyl)-6-methylpyridine, such as 2-Amino-6-bromopyridine, as important intermediates in pharmaceutical and chemical industries. This synthesis used 2-amino-6-methylpyridine, demonstrating the compound's relevance in creating valuable intermediates (Xu Liang, 2010).
Schiff Base Compound Synthesis
Wang et al. (2008) synthesized a Schiff base compound involving 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, illustrating the use of bromo and methyl substituted pyridines in creating compounds with potential antibacterial activities (Wang, Nong, Sht, & Qi, 2008).
Novel Pyridine Derivatives
Ahmad et al. (2017) focused on synthesizing novel pyridine-based derivatives via Suzuki cross-coupling reactions. They used 5-bromo-2-methylpyridin-3-amine as a starting material, leading to derivatives with potential biological activities, showcasing the compound's role in creating new bioactive molecules (Ahmad et al., 2017).
将来の方向性
特性
IUPAC Name |
2-bromo-3-(bromomethyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-5-2-3-6(4-8)7(9)10-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISNTVRKJPPFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(bromomethyl)-6-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



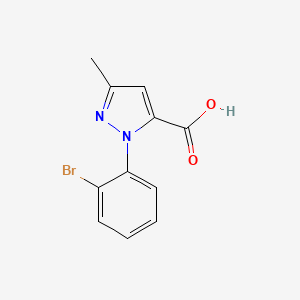
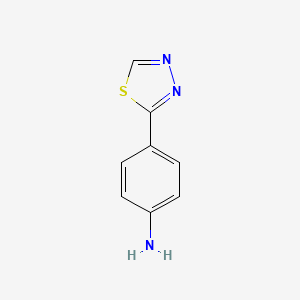
![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)
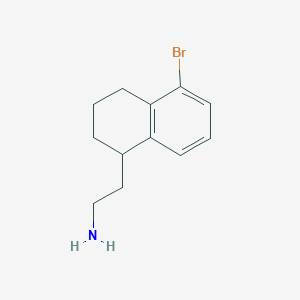
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)
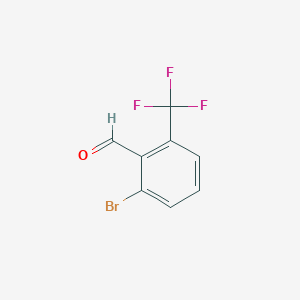

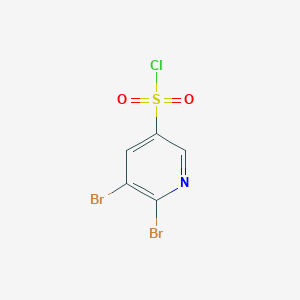
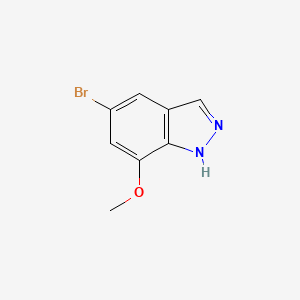
![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)
![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)
![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)
![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B1380393.png)
